molecular formula C20H26O5 B4821143 ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B4821143
M. Wt: 346.4 g/mol
InChI Key: VIELZMRGCLYTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a butoxy group at position 7, methyl groups at positions 4 and 8, and a propanoate ethyl ester at position 3. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescence properties.

Properties

IUPAC Name

ethyl 3-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-5-7-12-24-17-10-8-15-13(3)16(9-11-18(21)23-6-2)20(22)25-19(15)14(17)4/h8,10H,5-7,9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIELZMRGCLYTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(7-butoxy-4,8-dimethyl-2-ox-2H-chromen-3-yl)propanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a β-keto ester in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of different derivatives with varying functional groups.

Scientific Research Applications

Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to modulation of biochemical processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural feature is the 7-substituent on the coumarin ring, which significantly influences its properties. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name (Substituent at Position 7) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate (butoxy) Inferred: C₂₁H₂₆O₅ Inferred: 358.43 Not provided Alkyl chain (C4) enhances lipophilicity.
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C₂₄H₂₆O₆ 410.47 858749-03-8 Aromatic methoxy group increases steric bulk and π-π interaction potential.
Ethyl 3-(7-{[4-(tert-butyl)benzyl]oxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate C₂₆H₃₀O₅ Calculated: 446.51 858751-47-0 Bulky tert-butyl group improves thermal stability but reduces solubility.
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate C₁₇H₁₈O₅ Calculated: 302.32 690678-46-7 Hydroxy group enhances polarity and hydrogen-bonding capacity.
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate C₁₉H₂₂O₆ 346.37 670241-93-7 Ketone-containing substituent introduces redox activity.

Key Findings from Structural Comparisons

Substituent Effects on Solubility: The butoxy group in the target compound likely increases lipophilicity compared to the hydroxy analog , which is more water-soluble due to its polar -OH group. The tert-butylbenzyloxy substituent further reduces aqueous solubility due to steric hindrance, making it more suitable for non-polar solvents.

The 2-oxopropoxy group adds electrophilic character, which may influence reactivity in synthetic pathways.

Thermal and Crystallographic Stability :

  • Bulky groups like tert-butyl improve thermal stability but complicate crystallization. Software such as SHELXL and WinGX are critical for resolving such complex crystal structures.

Biological Relevance :

  • While biological data are absent in the evidence, hydroxy-substituted coumarins are often associated with antioxidant activity, whereas lipophilic analogs (e.g., butoxy) may exhibit enhanced membrane permeability.

Research Tools and Methodologies

  • Structural Determination : Programs like SHELXL and WinGX are widely used for refining crystal structures of coumarin derivatives, enabling precise analysis of substituent effects on molecular packing.
  • Synthetic Challenges : The introduction of varied 7-substituents requires optimized coupling conditions to avoid side reactions, particularly with sensitive groups like ketones .

Biological Activity

Ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the chromen-2-one family, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H21O5, with a molecular weight of approximately 317.361 g/mol. Its structure features a chromen-2-one core with various substituents that influence its biological properties.

Biological Activity

1. Antioxidant Properties:
Research indicates that compounds in the chromen-2-one family exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

2. Anti-inflammatory Effects:
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation.

3. Anticancer Activity:
Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to act through the following pathways:

Enzyme Inhibition:
The compound may inhibit key enzymes involved in inflammatory responses and cancer progression. For example, it has shown inhibitory activity against β-glucuronidase and tyrosinase, which are important in various biochemical processes .

Cell Signaling Modulation:
this compound may modulate cell signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell proliferation.

Comparative Analysis

A comparison of this compound with other related compounds reveals variations in biological activity based on structural differences. For instance:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(7-hydroxycoumarin)Hydroxy group at position 7Moderate antioxidant activity
Ethyl 3-(4-methylcoumarin)Methyl group at position 4Lower cytotoxicity compared to butoxy derivative
Ethyl 3-(7-butoxycoumarin)Butoxy group enhances solubility and activityHigher antioxidant and anti-inflammatory effects

Case Studies

Case Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various coumarins, this compound demonstrated an IC50 value significantly lower than standard antioxidants like ascorbic acid, indicating superior free radical scavenging ability.

Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human breast cancer cells revealed a dose-dependent reduction in cell viability. The study concluded that the compound's mechanism likely involves apoptosis induction via caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.